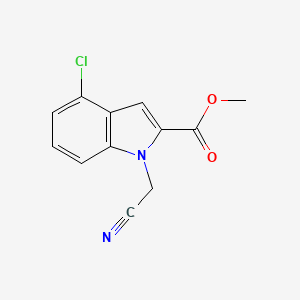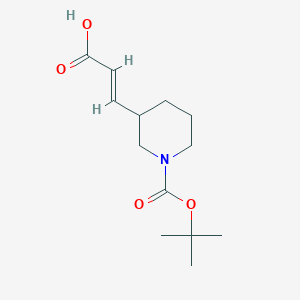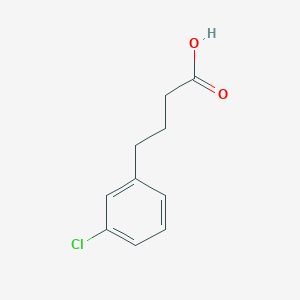![molecular formula C21H25N5O2 B2957345 5-[2-(Azepan-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 887458-30-2](/img/structure/B2957345.png)
5-[2-(Azepan-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(Azepan-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C21H25N5O2 and its molecular weight is 379.464. The purity is usually 95%.
BenchChem offers high-quality 5-[2-(Azepan-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[2-(Azepan-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
Synthesis and Evaluation of Insecticidal and Antibacterial Potential : Compounds synthesized via microwave irradiation, closely related to the query compound, have shown significant insecticidal and antimicrobial properties. These findings suggest their potential use in developing new insecticides and antibiotics, addressing the growing concern over insect resistance and bacterial infections (Deohate & Palaspagar, 2020).
Antimicrobial Studies of Pyrimidine Pyrazole Heterocycles : Novel pyrimidine pyrazole derivatives have demonstrated promising antibacterial and antifungal activities, highlighting their potential in the discovery of new antimicrobial agents. Their efficacy against specific bacteria and fungi suggests a targeted approach to treating infections (Kumar et al., 2014).
Anticancer Applications
Novel Pyrazole Derivatives as Antimicrobial and Anticancer Agents : Research on novel pyrazole derivatives, including structures similar to the query compound, has shown not only antimicrobial activity but also significant anticancer effects. These derivatives provide a promising foundation for developing new anticancer drugs, with some compounds exhibiting higher activity than reference drugs (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis and Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives : This research highlights the synthesis of new derivatives showing potent inhibitory activity against human breast adenocarcinoma cell lines. It underlines the potential of such compounds in cancer therapy, especially those derivatives that display the most potent activity, providing a pathway for new cancer treatments (Abdellatif et al., 2014).
Synthesis and Biological Evaluation
- Synthesis of Pyrazolopyrimidines as Anti-5-lipoxygenase Agents : A novel series of pyrazolopyrimidines have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds offer insights into developing treatments for diseases mediated by 5-lipoxygenase, showcasing the compound's versatility beyond antimicrobial and anticancer applications (Rahmouni et al., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to a halt in cell division .
Biochemical Pathways
The compound’s action on CDK2 affects the cell cycle pathway. By inhibiting CDK2, the compound prevents the transition from the G1 phase to the S phase of the cell cycle . This disruption can lead to cell cycle arrest and potentially induce apoptosis .
Result of Action
The compound’s inhibition of CDK2 leads to significant alterations in cell cycle progression . It also induces apoptosis within certain cell lines . These effects contribute to the compound’s potential as a cancer treatment .
properties
IUPAC Name |
5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-15-8-7-9-18(16(15)2)26-20-17(12-23-26)21(28)25(14-22-20)13-19(27)24-10-5-3-4-6-11-24/h7-9,12,14H,3-6,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGRNEZBVJNIBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N4CCCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Fluoro-4-methyl-6-[4-(2-phenoxyethylsulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2957268.png)



![2-[(4-chlorophenyl)methylsulfanyl]-6-methoxy-1H-benzimidazole](/img/structure/B2957276.png)
thiazine](/img/structure/B2957278.png)
![4-oxo-8-phenyl-N-(thiophen-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2957280.png)
![N-[4-[4-(5-Bromopyrimidin-2-yl)oxypiperidine-1-carbonyl]phenyl]acetamide](/img/structure/B2957281.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2957284.png)
![1-((8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2957285.png)